molecular formula C8H7BF2O4 B1450986 (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS No. 1190989-12-8

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1450986
M. Wt: 215.95 g/mol
InChI Key: DAXRETVCZVZSNS-UHFFFAOYSA-N
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Description

“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative . The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Synthesis Analysis

The synthesis of boronic acids, including “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, is relatively simple and well-known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The molecular structure of “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is C8H7BF2O4 . The molecular weight of this compound is 215.95 .


Chemical Reactions Analysis

Boronic acids, such as “(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid”, have been used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They are also used in the synthesis of fluorinated biaryl derivatives .


Physical And Chemical Properties Analysis

“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Optoelectronics and OLEDs

The rapid advancement in organic optoelectronics is attributed significantly to the development of new conjugated systems, including materials based on the BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene) platform. These materials have shown promising applications in sensors, organic thin-film transistors, organic photovoltaics, and notably in organic light-emitting diodes (OLEDs). Despite the early stages of exploration, BODIPY-based organic semiconductors have demonstrated potential as 'metal-free' infrared emitters, promising for future developments in OLED technology (Squeo & Pasini, 2020).

Electrochemical Biosensors

The derivatives of boronic acid, such as ferroceneboronic acid (FcBA) and its modifications, have been utilized to construct electrochemical biosensors. These biosensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances through the selective binding of boronic acid moieties. This principle has led to the development of non-enzymatic glucose sensors and HbA1c sensors, highlighting the potential of boronic acid derivatives in medical diagnostics and monitoring (Wang et al., 2014).

Environmental and Water Treatment

In the context of seawater desalination, the issue of boron removal has become increasingly relevant with the adoption of membrane technology. The removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes is a critical area of research, given boron's almost exclusive existence in seawater as boric acid. Studies suggest the need for process optimization and a deeper understanding of boron rejection mechanisms by NF/RO membranes, which could significantly enhance the quality of drinking water derived from seawater desalination (Tu et al., 2010).

Drug Discovery

Boronic acids, including derivatives of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, have found their place in drug discovery. The unique properties of boronic acids, such as the potential to enhance drug potency or improve pharmacokinetic profiles, have led to the FDA approval of several boronic acid drugs. The versatility and desirable attributes of boronic acids underscore their importance in medicinal chemistry, paving the way for future therapeutic agents (Plescia & Moitessier, 2020).

Safety And Hazards

“(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is relevant to extend studies with these compounds in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXRETVCZVZSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658032
Record name [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

CAS RN

1190989-12-8
Record name [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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